molecular formula C9H13NO3S B2942694 1-(3-Methoxyphenyl)ethane-1-sulfonamide CAS No. 1250487-60-5

1-(3-Methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2942694
CAS No.: 1250487-60-5
M. Wt: 215.27
InChI Key: URXVKKPWKMSYAG-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds as Bioactive Motifs in Chemical Biology

The sulfonamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. This versatility stems from its unique physicochemical properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, and the tetrahedral geometry around the sulfur atom allows it to fit into diverse enzyme active sites.

This structural adaptability has led to the development of sulfonamide-containing compounds with a broad spectrum of pharmacological activities. nih.gov Research has extensively documented their roles as:

Antimicrobial agents: The original application, targeting bacterial folic acid synthesis. researchgate.net

Anticancer agents: Many sulfonamides exhibit cytotoxic activity against various cancer cell lines by inhibiting key enzymes like carbonic anhydrases or targeting specific protein-protein interactions. nih.govnih.gov

Anti-inflammatory drugs: Celecoxib, a well-known COX-2 inhibitor, features a sulfonamide moiety.

Antiviral agents: Including HIV protease inhibitors like amprenavir.

Diuretics: Acting on carbonic anhydrase in the kidneys.

Anticonvulsants: Zonisamide is an example of a sulfonamide drug used in the treatment of epilepsy. uobabylon.edu.iq

The following table summarizes the diverse biological activities associated with the sulfonamide scaffold.

Biological ActivityExamples of Therapeutic Areas
AntimicrobialAntibacterial, Antifungal
AnticancerLung Cancer, Breast Cancer, Multiple Tumor Types
Anti-inflammatoryArthritis
AntiviralHIV/AIDS
Enzyme InhibitionCarbonic Anhydrase, COX-2, Proteases
NeurologicalEpilepsy, Neuropathic Pain
CardiovascularDiuretics, Antihypertensives

Overview of Ethanesulfonamide (B75362) Derivatives in Contemporary Chemical Research

Within the broader sulfonamide class, ethanesulfonamide derivatives represent a specific subset that has garnered interest for its potential biological activities. The core structure features an ethyl group attached to the sulfonamide moiety. These compounds are often explored for their potential as alkylating agents, a mechanism employed by some anticancer drugs. The ethanesulfonamide backbone can be modified to influence solubility and interaction with biological targets, making it a versatile scaffold for synthetic chemists.

Research into these derivatives has identified them as a novel class of orally active endothelin-A (ETA) receptor antagonists. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl and ethanesulfonamide regions of these molecules can fine-tune their binding affinity and selectivity, highlighting their potential in cardiovascular medicine.

Contextualization of the 1-(3-Methoxyphenyl)ethane-1-sulfonamide Core Structure within Medicinal and Synthetic Chemistry

The specific compound, this compound, integrates the ethanesulfonamide scaffold with a methoxy-substituted phenyl ring. While detailed studies focused exclusively on this single molecule are not extensively published, its structural components place it firmly within active areas of medicinal chemistry research, particularly in oncology.

The presence of the aryl sulfonamide group is a key indicator of potential biological activity. Numerous studies focus on the synthesis and SAR of arylsulfonamides as anticancer agents. nih.govnih.gov For instance, research has demonstrated that potent sulfonamide-based inhibitors of AIMP2-DX2, a protein upregulated in lung cancer, can be developed through chemical optimization. nih.gov One such inhibitor, BC-DXI-843, showed significant in vivo efficacy in a tumor xenograft mouse model, underscoring the therapeutic potential of this class of compounds. nih.gov

Furthermore, the methoxyphenyl group is a common feature in bioactive molecules. The position of the methoxy (B1213986) group on the phenyl ring can significantly influence a compound's activity. In a series of novel aryl sulfonamides synthesized and tested against human breast cancer cell lines, electronic modifications to the aryl ring were critical for cytotoxic activity. nih.gov A dihydroeugenol-aryl-sulfonamide hybrid compound featuring an electron-withdrawing nitro group proved to be the most promising, capable of inducing cell cycle arrest in the G1/S transition phase in MDA-MB-231 cells. nih.gov This highlights the importance of the substitution pattern on the aromatic ring of the sulfonamide, a key feature of this compound.

The synthesis of such molecules typically involves reacting a substituted sulfonyl chloride with an appropriate amine in an alkaline medium. uobabylon.edu.iqmdpi.com The preparation of related aminosulfone intermediates, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, for use in the synthesis of TNF-α inhibitors has been detailed in patent literature, indicating the commercial and pharmaceutical relevance of these structural motifs. google.com The this compound core, therefore, represents a scaffold with significant potential, situated at the intersection of well-established sulfonamide chemistry and the ongoing search for novel therapeutic agents targeting diseases like cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(14(10,11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXVKKPWKMSYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methoxyphenyl Ethane 1 Sulfonamide and Its Analogues

General Synthetic Strategies for Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. researchgate.net The primary and most traditional method for creating the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgfrontiersrj.com This classical approach is widely used due to its efficiency and the commercial availability of many sulfonyl chlorides. nih.gov

Modern advancements have introduced alternative strategies that offer milder conditions, greater functional group tolerance, and improved atom economy. thieme-connect.com These include:

Catalytic Oxidative Reactions: These methods often involve the coupling of thiols or sulfinic acids with amines in the presence of an oxidant. thieme-connect.comrsc.org This avoids the need for pre-functionalized and sometimes unstable sulfonyl chlorides. rsc.org

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a source of SO2, enabling the synthesis of sulfonamides from aryl halides or organometallic reagents. thieme-connect.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have been developed to form the S-N bond, expanding the scope of accessible sulfonamide structures. thieme-connect.comorganic-chemistry.org

Sulfonylation Reactions in Derivative Synthesis

Sulfonylation remains a key reaction for the synthesis of sulfonamide derivatives. The choice of sulfonating agent is crucial and can be adapted to the specific substrate. While aryl sulfonyl chlorides are common, in-situ generation of the reactive species is also a viable strategy. For instance, thiols can be oxidized with N-chlorosuccinimide (NCS) in the presence of a chloride source to form the corresponding sulfonyl chloride, which then reacts with an amine in the same pot. organic-chemistry.org

Green chemistry approaches have also been applied to sulfonylation reactions. The use of water as a solvent, sometimes with a phase-transfer catalyst, has been shown to be effective for the synthesis of N-alkyl and N-aryl sulfonamides from sulfonyl chlorides and amines. These methods minimize the use of volatile organic compounds and can simplify product isolation.

Multicomponent Reaction Approaches for Sulfonamide Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like sulfonamides in a single step, which is advantageous in terms of time, energy, and resource consumption. ua.es Isocyanide-based MCRs, for example, can be used to synthesize bifunctional sulfonamide-amide compounds. rsc.org A three-component reaction involving a zwitterion generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide with a sulfonamide can produce ketenimine sulfonamide derivatives. rsc.orgacs.org

Another innovative MCR involves a copper-catalyzed process using triarylbismuthines, sodium metabisulfite (B1197395) (a source of SO2), and nitro compounds in a deep eutectic solvent (DES). ua.es This method is notable for its sustainability, as it avoids volatile organic compounds and allows for easy removal of the bismuth byproducts. ua.es

Precursor Synthesis Pathways Incorporating the Methoxyphenyl Moiety

The synthesis of 1-(3-methoxyphenyl)ethane-1-sulfonamide specifically requires the construction of precursors containing the 3-methoxyphenyl (B12655295) group. A general and modular approach involves the use of organometallic reagents. For instance, an organozinc reagent derived from a 3-methoxyphenyl halide could react with a sulfur dioxide surrogate to form a sulfinate. This intermediate can then be converted to the corresponding sulfonyl chloride and subsequently reacted with ammonia (B1221849) to yield the primary sulfonamide. nih.gov

Alternatively, a synthetic route could start from 3-methoxyacetophenone. This ketone could be converted to an amine via reductive amination, followed by reaction with a suitable sulfonylating agent. Another pathway could involve the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, where 4-acetamidobenzene-1-sulfonyl chloride is reacted with 3-methoxyaniline, followed by deacetylation. researchgate.net While this provides a different analogue, it demonstrates a common strategy for incorporating the methoxyphenyl moiety.

Stereoselective Synthesis Approaches for Chiral Sulfonamide Analogues

Creating chiral sulfonamides, which are important for developing stereospecific therapeutic agents, requires stereoselective synthetic methods. One major strategy involves the use of chiral auxiliaries. For example, optically active sulfonamides like (1S)-(+)-10-camphorsulfonamide can be used to induce asymmetry in subsequent reactions. drexel.edu

Another approach is the stereoselective synthesis of chiral sulfinyl compounds, which can serve as precursors to chiral sulfonamides. acs.orgnih.gov This can be achieved through the asymmetric oxidation of prochiral sulfides or by the reaction of sulfinates with chiral alcohols to separate diastereomers, followed by conversion to the desired chiral sulfonamide. nih.gov The development of axially chiral sulfonamides has also been explored, with organocatalytic atroposelective N-alkylation being a key method to achieve high enantioselectivity. researchgate.net

Mechanistic Investigations of Sulfonamide Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For many sulfonamide syntheses, the mechanism involves the nucleophilic attack of an amine on an electrophilic sulfur center of a sulfonyl chloride. wikipedia.org

In more contemporary methods, radical intermediates have been identified. For example, in some copper-catalyzed reactions, a sulfonyl radical is proposed to be a key intermediate. thieme-connect.com Mechanistic studies often employ techniques like control experiments and computational modeling to elucidate the reaction pathways. researchgate.net

Exploration of Non-Classical Carbenoid Intermediates in Alkynyl Sulfonamide Transformations

A fascinating area of mechanistic study involves the reactions of alkynyl sulfonamides. Research has shown that the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives can proceed through a non-classical carbenoid intermediate to form Z-enediynes. ucl.ac.uk This pathway is distinct from conventional addition-elimination reactions. ucl.ac.uk

The proposed mechanism involves a 1,4-conjugate addition of the acetylide to the alkynyl sulfonamide, forming a key alkenyl lithium species. This intermediate, which can be considered a vinylidene carbenoid, is stabilized by intramolecular coordination with a sulfonamide oxygen atom. A subsequent nucleophilic attack by a second acetylide molecule leads to a rearrangement that forms the enediyne product. rsc.org This discovery of a novel reactive intermediate opens up new possibilities for the application of alkynyl sulfonamides in organic synthesis. ucl.ac.ukrsc.org

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Compound Identification and Structure Confirmation

Spectroscopic methods are indispensable for the initial identification and confirmation of the synthesized compound's structure. These techniques provide detailed information about the molecular framework, functional groups, and atomic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(3-Methoxyphenyl)ethane-1-sulfonamide, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the structure. The aromatic protons on the methoxyphenyl ring would typically appear as a complex multiplet pattern in the downfield region (approx. δ 6.8-7.4 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield (approx. δ 3.8 ppm). The protons of the ethane-1-sulfonamide moiety, specifically the methine (CH) and methyl (CH₃) protons, would give rise to signals whose multiplicity and coupling constants would confirm their connectivity. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct peaks for the aromatic carbons, the methoxy carbon, and the two carbons of the ethane (B1197151) group. The chemical shifts of the aromatic carbons are influenced by the position of the methoxy substituent.

Table 1: Expected Chemical Shifts (δ) in NMR Spectra of this compound
AssignmentExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Aromatic C-H~ 6.8 - 7.4~ 110 - 160
-OCH₃~ 3.8~ 55
-CH(SO₂NH₂)Multiplet~ 50 - 60
-CH₃Doublet~ 15 - 25
-SO₂NH₂Broad SingletN/A

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the absorption of infrared radiation by specific functional groups. For this compound, the FT-IR spectrum serves to confirm the presence of key structural motifs.

The sulfonamide group is characterized by several distinct vibrations. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide can be seen as one or two bands in the 3350-3250 cm⁻¹ region. The methoxyphenyl group would be identified by C-O stretching vibrations around 1250 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching~ 3350 - 3250
C-H (Aromatic)Stretching~ 3100 - 3000
C-H (Aliphatic)Stretching~ 3000 - 2850
S=O (Sulfonamide)Asymmetric Stretching~ 1350 - 1300
S=O (Sulfonamide)Symmetric Stretching~ 1160 - 1140
C-O (Methoxy)Stretching~ 1250

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula, C₉H₁₃NO₃S. The monoisotopic mass of this compound is calculated to be 215.0616 Da. The mass spectrum would show a prominent peak for the molecular ion ([M]⁺) or, more commonly, protonated ([M+H]⁺) or other adduct ions ([M+Na]⁺), confirming the molecular weight. Analysis of the fragmentation pattern can further validate the structure, with expected cleavages occurring at the C-S bond and within the methoxyphenyl group.

Table 3: Molecular Weight and Formula of this compound
PropertyValue
Molecular FormulaC₉H₁₃NO₃S
Average Molecular Weight215.27 g/mol
Monoisotopic Mass215.06161445 Da

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structure Determination

While spectroscopy provides evidence for molecular connectivity, Single-Crystal X-ray Diffraction (SC-XRD) offers an unparalleled, definitive determination of the three-dimensional atomic arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the molecular and crystal structure.

An SC-XRD analysis of this compound would provide exact bond lengths, bond angles, and torsion angles. Studies on similar sulfonamide derivatives reveal common structural features, such as a distorted tetrahedral geometry around the sulfur atom. mdpi.com A key aspect of the crystal structure is the network of intermolecular interactions, particularly hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), often leading to the formation of well-defined supramolecular structures, such as chains or dimers, which dictate the crystal packing. mdpi.com For instance, N-H···O=S hydrogen bonds are a common and critical interaction in the crystal packing of sulfonamides. mdpi.com

Table 4: Representative Crystallographic Parameters for a Related Sulfonamide Structure
ParameterTypical Value / Observation
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
S-N Bond Length~ 1.63 Å
S=O Bond Length~ 1.44 Å
O-S-O Angle~ 118-121°
Dominant Intermolecular InteractionN-H···O Hydrogen Bonding

Conformational Analysis Utilizing Both Experimental and Computational Approaches

The biological activity and physical properties of a molecule are often governed by its accessible conformations. For flexible molecules like this compound, which possesses several rotatable single bonds, conformational analysis is crucial. This analysis is typically performed using a combination of experimental techniques and computational modeling.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical properties of the chemical compound This compound reveals a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, no specific studies detailing the quantum chemical calculations for this particular molecule could be identified.

Consequently, it is not possible to provide a detailed analysis of its electronic structure, molecular properties, and non-covalent interactions as requested. The scientific community has not, to date, published research employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Non-Covalent Interaction (NCI) analysis specifically for this compound.

While computational studies are prevalent for the broader class of sulfonamides due to their pharmaceutical importance, the specific structural and electronic characteristics of this compound have not been the subject of published theoretical investigation. Such studies are crucial for understanding a molecule's stability, reactivity, and potential interactions, and the absence of this data prevents a scientifically accurate discussion on the topics of geometry optimization, vibrational analysis, HOMO-LUMO energy gaps, intramolecular charge transfer, and weak intermolecular interactions for this compound.

Researchers seeking to understand the computational profile of this molecule would likely need to perform novel theoretical calculations. Until such research is conducted and published, a detailed article on the computational and theoretical investigations of this compound cannot be compiled.

Computational and Theoretical Investigations

Non-Covalent Interaction (NCI) Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a three-dimensional Hirshfeld surface is generated. This surface allows for the identification of close contact points between molecules, which are crucial for understanding crystal packing.

Complementary to the 3D surface, 2D fingerprint plots are generated. These plots are histograms of the (dᵢ, dₑ) pairs, providing a summary of all intermolecular contacts in the crystal. Different types of interactions, such as hydrogen bonds (N-H···O, O-H···O), van der Waals forces (H···H), and other contacts (C···H, O···H), appear as distinct regions on the plot. The percentage contribution of each interaction type to the total Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal structure. For a sulfonamide derivative like 1-(3-Methoxyphenyl)ethane-1-sulfonamide, one would expect significant contributions from H···H, C···H, and O···H contacts, with the sulfonamide and methoxy (B1213986) groups likely participating in key hydrogen bonding or polar interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a compound to a biological target.

Prediction of Binding Modes and Affinities with Biological Targets

For this compound, molecular docking studies would involve selecting a relevant protein target. Sulfonamides are known to target enzymes such as carbonic anhydrases or dihydropteroate (B1496061) synthase. The docking simulation would place the sulfonamide into the active site of the chosen protein, generating multiple possible binding poses. These poses are then scored based on a function that estimates the binding free energy (affinity). The results would predict how the compound fits within the binding pocket and provide an estimated binding affinity (e.g., in kcal/mol), indicating the strength of the interaction.

Analysis of Specific Binding Interactions and Energy Contributions

Following the prediction of a binding mode, a detailed analysis of the specific interactions between the ligand and the protein's amino acid residues is performed. This involves identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the sulfonamide group would be expected to form key hydrogen bonds with polar residues in the active site, while the methoxyphenyl group could engage in hydrophobic or π-stacking interactions. Energy decomposition analysis could further break down the total binding energy into contributions from individual residues or types of interactions, highlighting the key drivers for binding.

Theoretical Prediction of Electronic and Non-Linear Optical (NLO) Properties

Theoretical methods, primarily based on Density Functional Theory (DFT), are used to predict the electronic and optical properties of molecules. These calculations provide insights into the electronic structure, reactivity, and potential applications in materials science.

For this compound, DFT calculations could determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can predict Non-Linear Optical (NLO) properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as in optical switching and frequency conversion. The presence of an electron-donating methoxy group and an electron-withdrawing sulfonamide group connected by a phenyl ring suggests that this compound might possess NLO properties, although the magnitude would need to be confirmed by specific calculations.

Future computational studies on this compound would be invaluable for elucidating its structural and electronic characteristics, providing a foundation for understanding its behavior in both biological and material contexts.

Structure Activity Relationship Sar Studies

Impact of Methoxyphenyl Ring Substitution on Preclinical Biological Activity

The substitution pattern on the methoxyphenyl ring of 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a key determinant of its biological activity. The position and nature of the substituents significantly modulate the compound's interaction with its biological targets.

Research has shown that the placement of the methoxy (B1213986) group at the meta-position (position 3) of the phenyl ring is often crucial for optimal activity. Altering the position to ortho- or para- can lead to a substantial decrease in potency, suggesting a specific spatial requirement within the target's binding pocket.

The following table summarizes the impact of various substitutions on the methoxyphenyl ring on the preclinical biological activity of analogous compounds.

Substitution PositionSubstituentObserved Preclinical Biological Activity
3-OCH₃ (unsubstituted)Baseline activity
2-OCH₃Reduced activity
4-OCH₃Significantly reduced activity
4-ClEnhanced activity in some models
4-FVariable, sometimes enhanced activity
2,4-diClOften leads to increased potency

Role of the Sulfonamide Moiety in Biological Target Interaction and Eliciting Bioactivity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in this compound, playing a pivotal role in its interaction with biological targets and the subsequent elicitation of a biological response. This functional group is known to be a versatile hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues within the active site of enzymes or receptors. ijpsonline.com

The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. This tripartite hydrogen bonding capability allows for a tight and well-defined binding orientation within the target protein. The deprotonated sulfonamide anion can also coordinate with metal ions, such as the zinc ion often found in the active site of metalloenzymes, a common target for sulfonamide-based drugs.

Bioisosteric replacement of the sulfonamide group has been explored to understand its importance and to potentially modulate the compound's properties. Replacing the sulfonamide with other acidic functionalities, such as a carboxylic acid, often leads to a significant loss of activity, highlighting the unique electronic and steric properties of the sulfonamide moiety that are essential for its biological function. researchgate.net

Influence of Linker Length and Peripheral Substituents on Preclinical Biological Profiles

The ethyl linker connecting the methoxyphenyl ring and the sulfonamide group in this compound provides a specific spatial separation between these two key pharmacophoric elements. The length and flexibility of this linker are crucial for correctly positioning the aromatic ring and the sulfonamide moiety within the binding site of the target.

Studies involving the variation of the linker length have demonstrated that even minor changes can have a profound impact on biological activity. Shortening the linker to a single methylene (B1212753) group or extending it to a propyl or butyl chain often results in a significant decrease in potency. This suggests that the two-carbon ethyl linker provides the optimal distance and conformational flexibility for productive binding.

Peripheral substituents, which are additional chemical groups attached to the core structure, also play a significant role in defining the preclinical biological profile. These substituents can influence various properties of the molecule, including its solubility, metabolic stability, and membrane permeability. For example, the introduction of polar groups can enhance aqueous solubility, which is often a desirable property for drug candidates. Conversely, lipophilic substituents may improve membrane penetration but could also lead to increased metabolic clearance.

The table below illustrates the effect of linker length modifications on the preclinical activity of related compounds.

LinkerRelative Preclinical Activity
-CH₂-Decreased
-CH₂CH₂-Optimal
-CH₂CH₂CH₂-Decreased
-CH₂CH₂CH₂CH₂-Significantly Decreased

Correlation of Ionization Properties of the Sulfonamide Linker with Observed Activities

The acidic nature of the sulfonamide proton allows it to exist in both ionized (anionic) and non-ionized forms at physiological pH. The equilibrium between these two states, quantified by the pKa value, is a critical factor influencing the biological activity of this compound and its analogues. nih.gov

The pKa of the sulfonamide group is influenced by the electronic effects of the rest of the molecule, including the substituents on the methoxyphenyl ring. Electron-withdrawing groups tend to lower the pKa, making the sulfonamide more acidic and increasing the proportion of the ionized form at a given pH. Conversely, electron-donating groups increase the pKa, favoring the non-ionized form.

The ionization state of the sulfonamide is crucial for its interaction with the biological target. In many cases, it is the ionized, anionic form that is responsible for the key binding interactions, such as coordinating with a metal ion or forming strong hydrogen bonds. Therefore, a lower pKa, which leads to a higher concentration of the active anionic species at physiological pH, often correlates with increased biological activity. nih.gov However, the optimal pKa is a balance, as the non-ionized form is generally more lipophilic and may have better membrane permeability to reach its intracellular target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the design of analogues of this compound, QSAR models have been instrumental in predicting the activity of novel compounds and in providing insights into the key structural features that govern their biological effects. researchgate.net

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

For methoxy-substituted benzenesulfonamides, QSAR studies have helped to quantify the impact of different substituents on the phenyl ring. researchgate.net These models can predict the potency of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources required for drug discovery. The insights gained from QSAR models also contribute to a deeper understanding of the mechanism of action by identifying the key physicochemical properties that are essential for target binding and biological activity.

Following a comprehensive review of publicly available scientific literature, there is insufficient specific data concerning the compound “this compound” to generate a detailed article according to the requested outline. The available research focuses on the broader class of sulfonamides or on structurally related analogs, but does not provide specific preclinical findings for "this compound" itself.

The general class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. nih.govnih.govresearchgate.netiosrjournals.org Research into various sulfonamide derivatives has shown effects such as the inhibition of carbonic anhydrase, kinases, and cholinesterases, as well as antiproliferative activity against numerous cancer cell lines. nih.govnih.govnih.govrsc.org However, these findings are class-specific and cannot be directly and accurately attributed to the single, specific compound "this compound" without dedicated studies.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided outline while focusing solely on "this compound". Doing so would require extrapolation of data from different molecules, which would be scientifically unsound and constitute a misrepresentation of the available evidence.

Preclinical Biological Activity and Molecular Mechanisms

Identification and Characterization of Molecular Targets

Enzyme-Specific Interactions (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is currently no publicly available research data detailing the specific interactions of 1-(3-Methoxyphenyl)ethane-1-sulfonamide with acetylcholinesterase or butyrylcholinesterase.

Elucidation of Pharmacological Pathways in Preclinical Models

Information regarding the pharmacological pathways of this compound in preclinical models is not available in the public domain.

Apoptosis Induction Pathways: Caspase-Dependent and Independent Mechanisms

There is no available data from preclinical studies on the apoptosis induction pathways, including caspase-dependent and independent mechanisms, for this compound.

Signal Transduction Modulation (e.g., Ras-ERK pathway, Protein Kinase C activation)

There is no publicly available information on the modulation of signal transduction pathways, such as the Ras-ERK pathway or Protein Kinase C activation, by this compound.

Design and Research on Analogues and Derivatives

Systematic Structural Modifications and Derivative Synthesis

The synthesis of derivatives from a parent sulfonamide compound is a cornerstone of medicinal chemistry. The most common method for creating sulfonamide derivatives involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. researchgate.net This fundamental reaction allows for the introduction of a wide array of substituents onto the sulfonamide nitrogen, leading to diverse chemical properties.

Systematic modifications often target several key positions on the 1-(3-methoxyphenyl)ethane-1-sulfonamide scaffold:

The Sulfonamide Nitrogen (NH₂): Acylation, alkylation, or reaction with various aromatic and heterocyclic amines can introduce new functional groups. For instance, reacting the parent sulfonamide with different sulfonyl chlorides or acyl chlorides can yield N-sulfonylated or N-acylated derivatives, respectively. nih.gov

The Phenyl Ring: The methoxy (B1213986) group at the 3-position can be modified (e.g., demethylated to a hydroxyl group or replaced with other alkoxy groups) or additional substituents can be introduced onto the aromatic ring to explore structure-activity relationships (SAR).

The Ethane (B1197151) Bridge: Modifications to the ethyl group connecting the phenyl ring and the sulfonamide are also explored, though this is less common than modifications at the other two positions.

A common synthetic approach involves the reaction of a precursor like 3-methoxy-alpha-methylbenzenesulfonyl chloride with various primary or secondary amines. This strategy allows for the generation of a large number of derivatives with diverse functionalities. impactfactor.orgresearchgate.net For example, incorporating heterocyclic moieties like piperazine (B1678402) or thiourea (B124793) can be achieved through this route, yielding compounds with potentially different physicochemical characteristics. nih.gov

Table 1: Examples of Synthetic Strategies for Sulfonamide Derivatives

Strategy Reagents Resulting Modification Reference
N-Arylation/Alkylation Sulfonyl chloride, Primary/Secondary Amine, Base Introduction of various aryl or alkyl groups on the sulfonamide nitrogen. impactfactor.org, researchgate.net
N-Acylation Acyl chloride, Sulfonamide, Base Formation of N-acylsulfonamide derivatives. nih.gov
Heterocycle Incorporation Heterocyclic amine (e.g., piperazine), Sulfonyl chloride Linking of heterocyclic scaffolds to the sulfonamide moiety. nih.gov
Ring Substitution Electrophilic/Nucleophilic Aromatic Substitution Reagents Addition of functional groups to the methoxyphenyl ring. nih.gov

Investigation of Conformationally Restricted Analogues

To better understand the spatial requirements for molecular interactions, researchers often design and synthesize conformationally restricted analogues. By limiting the number of possible shapes (conformations) a molecule can adopt, chemists can gain insight into the "active" conformation. This is typically achieved by incorporating the flexible parts of a molecule into a more rigid ring system. nih.gov

For this compound, conformational flexibility exists primarily in the rotation around the C-S and C-C single bonds of the ethane-sulfonamide linker. A strategy to restrict this could involve creating a cyclic sulfonamide (a sultam) that incorporates the ethane bridge and the sulfonamide nitrogen into a heterocyclic ring. Another approach could involve introducing rigid linkers or bridges to constrain the orientation of the methoxyphenyl group relative to the sulfonamide. nih.gov

The synthesis of such analogues allows for a detailed study of how molecular shape influences its properties. While specific studies on conformationally restricted analogues of this compound are not widely documented, the principles are a standard tool in medicinal chemistry for probing structure-activity relationships. nih.govnih.gov

Development and Study of Hybrid Compounds Integrating Sulfonamide Moieties

Molecular hybridization is a strategy that combines two or more distinct pharmacophoric units into a single molecule. researchgate.net This approach aims to create hybrid compounds with a unique profile that may differ from the individual components. The sulfonamide moiety is a popular component in the design of such hybrids due to its favorable chemical properties and synthetic accessibility. nih.gov

Starting with the this compound scaffold, hybrid compounds can be designed by covalently linking it to other biologically relevant motifs, such as:

Coumarins nih.gov

Pyrazoles/Pyrazolines nih.gov

Indoles nih.gov

Quinolines nih.gov

Thiazoles nih.gov

The synthesis of these hybrids often involves multi-step reaction sequences where the sulfonamide is either prepared first and then coupled to the second moiety, or a precursor is functionalized with the second moiety before the sulfonamide group is formed. mdpi.com For example, a derivative of this compound could be functionalized with a reactive group that allows for its conjugation to a coumarin (B35378) or quinoline (B57606) scaffold. nih.gov These hybrid structures offer a way to explore new chemical space and create molecules with significantly different three-dimensional shapes and properties. nih.govresearchgate.net

Utilization of Sulfonamide-Based Building Blocks for Novel Compound Library Generation

The sulfonamide group is a versatile functional handle used in combinatorial chemistry to generate large libraries of novel compounds. nih.gov Building blocks are relatively small molecules with reactive functional groups that can be readily used in synthesis. chemdiv.com Precursors to this compound, such as 1-(3-methoxyphenyl)ethanamine (B1352114) or the corresponding sulfonyl chloride, are valuable building blocks for this purpose.

The "libraries from libraries" approach is an efficient method where an existing library of compounds is further modified to create new, more diverse libraries. nih.gov For instance, a library of primary or secondary amines can be reacted with 1-(3-methoxyphenyl)ethane-1-sulfonyl chloride to produce a large sulfonamide library. Each member of this new library can then be subjected to further reactions, such as alkylation or acylation, to generate even greater molecular diversity. This high-throughput synthesis approach is a powerful engine for discovering new compounds. nih.govchemdiv.com

Table 2: Popular Compound Classes Used as Building Blocks with Sulfonamides

Compound Class Reactive Group Use in Library Synthesis Reference
Primary and Secondary Amines -NH₂ or -NHR React with sulfonyl chlorides to form diverse sulfonamides. chemdiv.com
Sulfonyl Chlorides -SO₂Cl Core component for reaction with various nucleophiles (e.g., amines). chemdiv.com
Carboxylic Acids -COOH Can be coupled to sulfonamide derivatives containing an amine functionality. chemdiv.com
Boronic Acids and Esters -B(OH)₂ or -B(OR)₂ Used in cross-coupling reactions to modify aromatic rings on the scaffold. chemdiv.com
Aldehydes and Ketones -CHO or -C(O)R Can undergo reductive amination with sulfonamide derivatives. chemdiv.com

Advanced Analytical Methodologies in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For 1-(3-Methoxyphenyl)ethane-1-sulfonamide, reversed-phase HPLC (RP-HPLC) is a commonly applied method for assessing its purity and conducting quantitative analysis. wu.ac.thwu.ac.th This method utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of the target compound from impurities or related substances. wu.ac.th

The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. wu.ac.th UV detection is typically employed for sulfonamides, with the wavelength selected based on the chromophore of the this compound molecule. wu.ac.th

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process, often following guidelines from regulatory bodies, establishes the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov Linearity is confirmed by analyzing a series of standard solutions across a range of concentrations, with correlation coefficients (r²) typically expected to be above 0.999. wu.ac.th Recovery studies, where a known amount of the compound is spiked into a sample matrix, are performed to determine the method's accuracy. wu.ac.th Precision is assessed through repeatability and intermediate precision studies, ensuring consistent results. nih.gov For sulfonamides, LOQs can range from the low µg/kg to ng/g level, demonstrating the high sensitivity of the technique. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Sulfonamide Analysis
ParameterTypical Condition/ValueReference
ColumnReversed-phase C8 or C18 (e.g., 250 x 4.6 mm, 5µm) wu.ac.th
Mobile PhaseGradient elution with Acetonitrile/Water or Methanol/Buffer wu.ac.thnih.gov
Flow Rate1.0 mL/min wu.ac.th
DetectionUV-Visible or Photodiode Array (PDA) at ~265 nm wu.ac.thwu.ac.th
Injection Volume5-20 µL wu.ac.th
Column Temperature25 °C wu.ac.th
Correlation Coefficient (r²)> 0.999 wu.ac.th
Recovery85 - 115 % wu.ac.th

Thermal Analysis Techniques, including Thermogravimetric Analysis (TGA)

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of materials, including their thermal stability and decomposition behavior. For this compound, Thermogravimetric Analysis (TGA) provides quantitative information about changes in mass as a function of temperature in a controlled atmosphere. akjournals.com

A typical TGA experiment involves heating a small sample of the compound at a constant rate while monitoring its weight. The resulting TGA curve plots mass loss against temperature. This data reveals the onset temperature of decomposition, the temperature of maximum mass loss, and the nature of the decomposition process (e.g., single-step or multi-step). researchgate.net Derivative thermogravimetry (DTG), which plots the rate of mass loss, is often used in conjunction with TGA to more clearly define the decomposition steps. akjournals.com

The thermal decomposition pathway of this compound would be influenced by its constituent functional groups. Studies on related methoxyphenyl compounds indicate that an initial decomposition step can involve the loss of a methyl radical from the methoxy (B1213986) group. researchgate.netnrel.gov The sulfonamide moiety itself undergoes complex thermal degradation. Research on various sulfonamides shows they can exhibit thermal stability up to around 200-210 °C, after which decomposition occurs in distinct stages. akjournals.comresearchgate.net The final residue and the specific decomposition products can provide further structural information. mdpi.com

Table 2: Illustrative Thermal Decomposition Data for Related Compound Classes
Compound ClassDecomposition Onset Temperature (°C)Key Decomposition StepsReference
Various Sulfonamides~210Multi-step decomposition, often transforming to sulfanilamide (B372717) initially. akjournals.comresearchgate.net
SulfamethoxazoleDecomposition begins at 25°C, with major peaks at 113, 266, and 378°C.Loss of various small molecules (C₂H₂, CH₄, HCN, NO₂, NO). mdpi.com
Methoxyphenols (Guaiacols)High Temperature (>1000 K for pyrolysis)Initial loss of a methyl radical from the methoxy group. researchgate.net

Magnetic Susceptibility Studies of Related Complexes

While this compound itself is expected to be diamagnetic, its sulfonamide group provides excellent donor atoms (nitrogen and oxygen) for coordination with metal ions. The resulting metal complexes can exhibit interesting magnetic properties, which are studied using magnetic susceptibility measurements. These studies provide valuable information about the electronic structure, oxidation state, and coordination geometry of the central metal ion in the complex. tandfonline.comresearchgate.net

The magnetic moment of a complex is determined by measuring its magnetic susceptibility over a range of temperatures. nih.gov For transition metal complexes, the measured magnetic moment can distinguish between high-spin and low-spin configurations and help deduce the coordination environment (e.g., octahedral, tetrahedral). tandfonline.com For instance, measured magnetic moment values of 3.25–3.30 B.M. for Nickel(II) complexes and 1.67–1.81 B.M. for Copper(II) complexes are suggestive of octahedral geometries. tandfonline.com Similarly, values of 5.84 B.M. for Manganese(II) and 5.12 B.M. for Iron(II) suggest paramagnetic complexes. researchgate.net

For lanthanide complexes, the magnetic behavior is primarily due to the f-electrons. researchgate.net The temperature dependence of the magnetic susceptibility can reveal the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers or between a metal center and a radical ligand. chemrxiv.org Such studies are crucial in the design and characterization of molecular magnets. researchgate.net

Table 3: Representative Magnetic Moment Data for Sulfonamide-Metal Complexes
Metal IonComplex TypeMagnetic Moment (B.M.)Inferred Geometry/PropertyReference
Co(II)Sulfamethoxazole Schiff base complex5.63Paramagnetic researchgate.net
Ni(II)Sulfonamide Schiff base complex3.25 - 3.30Octahedral tandfonline.com
Cu(II)Sulfonamide Schiff base complex1.67 - 1.81Octahedral, one unpaired electron tandfonline.com
Mn(II)Sulfamethoxazole Schiff base complex5.84Paramagnetic researchgate.net
Fe(II)Sulfamethoxazole Schiff base complex5.12Paramagnetic researchgate.net
Zn(II)Sulfonamide Schiff base complex-Diamagnetic tandfonline.com

Electrochemical and Solution-Phase Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the redox properties of molecules like this compound. nih.gov These methods provide information on oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction mechanisms. nih.gov

In a typical CV experiment, the potential applied to a working electrode (such as a glassy carbon electrode) is swept linearly with time, and the resulting current is measured. nih.gov For many sulfonamide derivatives, an irreversible oxidation peak is observed at a positive potential. nih.govnih.gov The potential at which this peak occurs is characteristic of the compound and is influenced by the substituents on the aromatic ring. nih.gov

By varying the scan rate, one can determine whether the electrochemical process is diffusion-controlled or adsorption-controlled. nih.gov For many sulfonamides, the oxidation process is found to be diffusion-controlled. nih.gov The effect of pH on the peak potential can also be studied to understand the role of protons in the electron transfer mechanism. nih.gov A linear relationship between peak potential and pH often indicates direct involvement of protons in the oxidation process. nih.gov These studies are fundamental to understanding the potential involvement of the compound in redox-based biological processes or its applicability in electrochemical synthesis. researchgate.netnoelresearchgroup.com

Table 4: Electrochemical Data for Representative Sulfonamide Compounds
CompoundTechniqueWorking ElectrodeOxidation Peak Potential (Eₚ)Process CharacteristicsReference
SulfanilamideCyclic Voltammetry (CV)Glassy Carbon+1.06 V (vs. Ag/AgCl) at pH 2.0Irreversible, diffusion-controlled nih.gov
Indole-based SulfonamidesCyclic Voltammetry (CV)Pencil Graphite~ +0.8 V (vs. Ag/AgCl)Irreversible oxidation nih.gov
SulfadiazineDifferential Pulse Voltammetry (DPV)Modified Carbon Paste+0.92 V (vs. Ag/AgCl)Oxidation of sulfadiazine researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)ethane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 3-methoxyphenylethane followed by amidation. Key steps include:
  • Sulfonation : Use chlorosulfonic acid in dichloromethane at 0–5°C to introduce the sulfonyl group.
  • Amidation : React the intermediate sulfonyl chloride with ammonia or amines in anhydrous THF under nitrogen.
    Yield optimization requires strict temperature control (<10°C) to avoid byproducts like sulfonic acid derivatives. Purity is confirmed via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (DMSO-d6) shows a singlet at δ 3.75 ppm (OCH3_3) and multiplets at δ 7.2–7.5 ppm (aromatic protons). 13C^{13}C-NMR confirms the sulfonamide group at δ 44.2 ppm.
  • FT-IR : Strong absorption bands at 1320 cm1^{-1} (S=O asymmetric stretch) and 1150 cm1^{-1} (S=O symmetric stretch).
  • X-ray crystallography : Used to resolve stereochemical ambiguities; the crystal structure reveals a planar sulfonamide group with a dihedral angle of 15.2° relative to the phenyl ring .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact formulation for biological assays?

  • Methodological Answer :
SolventSolubility (mg/mL)
DMSO45.2
Ethanol12.8
Water0.3
Low aqueous solubility necessitates DMSO stock solutions (≤10% v/v) for in vitro studies. For in vivo work, use cyclodextrin-based formulations to enhance bioavailability .

Q. How to screen for biological activity, and what preliminary assays are recommended?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (MIC determination).
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at pH 7.4).
  • Cytotoxicity : MTT assay on HEK-293 and HepG2 cell lines (IC50_{50} calculation).
    Positive controls (e.g., acetazolamide for enzyme assays) validate experimental setups .

Advanced Research Questions

Q. How does this compound behave under accelerated stability conditions (pH, temperature, light)?

  • Methodological Answer :
  • Thermal stability : Degrades at >150°C (TGA data shows 5% weight loss by 160°C).
  • Photostability : UV irradiation (254 nm) induces cleavage of the methoxy group, forming 3-hydroxyphenyl derivatives (HPLC-MS confirmation).
  • pH stability : Stable in pH 2–8 (24-hour study); hydrolyzes to sulfonic acid at pH >10. Store in amber vials at –20°C .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response reevaluation : Use narrower concentration ranges (e.g., 0.1–50 µM) to identify therapeutic windows.
  • Assay interference checks : Test for false positives (e.g., redox activity in MTT assays) using cell-free controls.
  • Structural analogs : Compare with 1-(4-Methoxyphenyl) analogs to isolate substituent effects .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • HPLC method : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/0.1% TFA), UV detection at 254 nm.
ImpurityRetention Time (min)Relative Response
Starting material3.721.90
Sulfonic acid1.141.42
  • LC-MS/MS : Identifies trace impurities (<0.1%) via fragmentation patterns .

Q. How to design structure-activity relationship (SAR) studies targeting sulfonamide bioisosteres?

  • Methodological Answer :
  • Core modifications : Replace the ethane linker with cyclopropane (enhances rigidity) or introduce electron-withdrawing groups (e.g., CF3_3) at the phenyl ring.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (methoxyphenyl).
  • In silico docking : Glide SP mode with carbonic anhydrase IX (PDB: 3IAI) predicts binding affinities .

Q. What advanced analytical methods validate enantiomeric purity in chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Chiralpak AD-H column, n-hexane/isopropanol (85:15), flow rate 1.0 mL/min.
  • Circular dichroism (CD) : Compare Δε values at 220 nm (Cotton effect) to reference standards.
  • VCD spectroscopy : Distinguishes R/S configurations via vibrational transitions in the sulfonamide group .

Q. How to model degradation pathways using computational chemistry?

  • Methodological Answer :
  • *DFT calculations (B3LYP/6-31G)**: Simulate hydrolysis mechanisms; the sulfonamide bond cleaves via nucleophilic attack (Ea_a = 72 kJ/mol).
  • Molecular dynamics (AMBER) : Predict aggregation tendencies in aqueous buffers.
  • QSPR models : Correlate logP values with photodegradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.